3-methyl-6-phenyl-N-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Preparation Methods
The synthesis of 3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of thiourea with acetone (or trifluoroacetone) and α-bromoacetophenone to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then further reacted with appropriate reagents to introduce the phenyl and trifluoromethylphenyl groups, followed by the formation of the carboxamide moiety .
Chemical Reactions Analysis
3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for diseases that involve oxidative stress and inflammation.
Material Science: It is used in the synthesis of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes such as DNA replication, transcription, and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar compounds to 3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include:
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole: Lacks the trifluoromethylphenyl group, resulting in different biological activities and properties.
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole: Contains difluorophenyl instead of trifluoromethylphenyl, leading to variations in reactivity and applications.
3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b][1,3]thiazole:
Properties
Molecular Formula |
C20H14F3N3OS |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H14F3N3OS/c1-12-17(18(27)24-15-9-7-14(8-10-15)20(21,22)23)28-19-25-16(11-26(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,24,27) |
InChI Key |
JEMBBUHLCXZQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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